molecular formula C21H36 B14717538 1,2,4-Tripentylbenzene CAS No. 6796-35-6

1,2,4-Tripentylbenzene

Cat. No.: B14717538
CAS No.: 6796-35-6
M. Wt: 288.5 g/mol
InChI Key: KETBFVAOYPMTAG-UHFFFAOYSA-N
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Description

1,2,4-Tripentylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Tripentylbenzene can be synthesized through the alkylation of benzene with pentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + 3\text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}5\text{H}{11})_3 + 3\text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tripentylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the benzene ring can be achieved using catalysts like palladium on carbon under hydrogen gas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon catalyst with hydrogen gas.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of pentyl-substituted benzoic acids or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1,2,4-Tripentylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tripentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the pentyl groups can influence its hydrophobic interactions with biological membranes. These interactions can modulate the activity of various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

    1,2,4-Trimethylbenzene:

    1,2,4-Triisopropylbenzene: Contains three isopropyl groups on the benzene ring.

Uniqueness of 1,2,4-Tripentylbenzene: this compound is unique due to the longer alkyl chains (pentyl groups) attached to the benzene ring. This structural difference can significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity, compared to its shorter-chain analogs.

Properties

CAS No.

6796-35-6

Molecular Formula

C21H36

Molecular Weight

288.5 g/mol

IUPAC Name

1,2,4-tripentylbenzene

InChI

InChI=1S/C21H36/c1-4-7-10-13-19-16-17-20(14-11-8-5-2)21(18-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3

InChI Key

KETBFVAOYPMTAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)CCCCC)CCCCC

Origin of Product

United States

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